![molecular formula C16H13ClF3NO B8213830 2-Chloro-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213830.png)
2-Chloro-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound with the molecular formula C16H13ClF3NO. This compound is known for its unique structural features, which include a chloroacetamide group and a trifluoromethyl-substituted biphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the reaction of 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-N-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the presence of both a chloroacetamide group and a trifluoromethyl-substituted biphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances its stability and lipophilicity, while the biphenyl structure provides rigidity and potential for π-π interactions.
特性
IUPAC Name |
2-chloro-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c17-9-15(22)21-10-11-1-3-12(4-2-11)13-5-7-14(8-6-13)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGTWQAKOKLROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
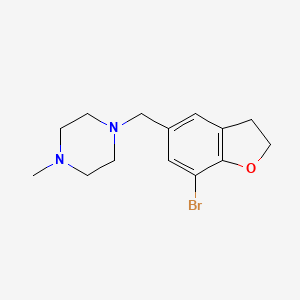
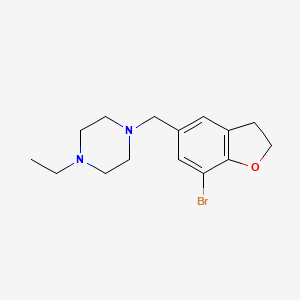
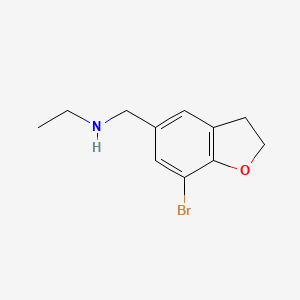

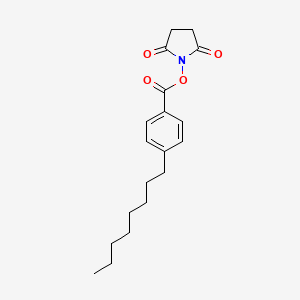
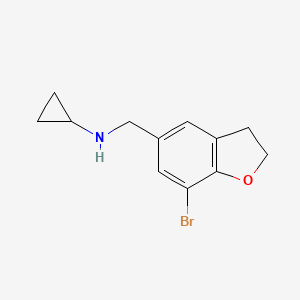
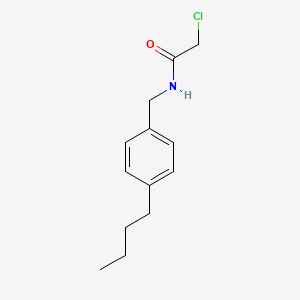
![2-Chloro-N-((2'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213796.png)
![2-Chloro-N-((2'-chloro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213798.png)
![2-Chloro-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213804.png)
![2-Chloro-N-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213810.png)
![2-Chloro-N-((3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213811.png)
![2-Chloro-N-((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213821.png)
![2-Chloro-N-((4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213835.png)
